molecular formula C5H2BrClN4 B13708106 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13708106
M. Wt: 233.45 g/mol
InChI Key: GDQKDIQAZGWPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core with bromine and chlorine substituents at positions 5 and 8, respectively. Its molecular formula is C₅H₂BrClN₄, and it serves as a critical intermediate in medicinal chemistry and agrochemical research. The compound’s reactivity stems from the electron-deficient nature of the triazolo-pyrazine system, enabling nucleophilic aromatic substitution (SNAr) at halogenated positions .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H

InChI Key

GDQKDIQAZGWPKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization and Halogenation Approach

A common synthetic route involves the cyclization of halogenated pyrazine precursors to form the fused triazolo-pyrazine core, followed by selective halogenation to introduce bromine and chlorine at the 5 and 8 positions respectively. For example, starting from dihalopyrazines, oxidative cyclization using chloramine T or similar reagents can generate 8-chloro-triazolo[4,3-a]pyrazine intermediates, which can be further brominated to yield the target compound.

Amide Formation and Reduction Route

An alternative method involves the preparation of amide intermediates followed by reduction and cyclization. For instance, 5-bromopyridine-2,3-diamine is reacted with butyric acid in the presence of coupling agents like HATU under nitrogen atmosphere to form an amide. This intermediate is then reduced with lithium aluminum hydride at low temperature (around -78 °C) to yield the corresponding amine, which undergoes cyclization to form the triazolo-pyrazine core.

Palladium-Catalyzed Cross-Coupling

Further functionalization of the triazolo-pyrazine core can be achieved by palladium-catalyzed cross-coupling reactions. For example, Pd-PEPPSI-IHeptCl catalysis with organozinc reagents allows the introduction of alkyl or aryl groups at specific positions on the heterocyclic ring, facilitating the synthesis of substituted derivatives of 5-bromo-8-chloro-triazolo[1,5-a]pyrazine.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Description Yield/Notes
A 5-Bromopyridine-2,3-diamine, DIPEA, Butyric acid, HATU, DMF, 50 °C, N2 atmosphere, overnight Formation of amide intermediate High yield; reaction under inert atmosphere
B Lithium aluminum hydride in THF, -78 °C to RT, overnight Reduction of amide to amine Controlled addition over 2 hours; quenching with water and NaCl solution
C Cyclization under controlled conditions Formation of fused triazolo-pyrazine core Dark gel obtained; purified by extraction and filtration
D Pd-PEPPSI-IHeptCl catalyst, toluene, 0 °C to RT, 2-propylzinc bromide Cross-coupling for functionalization Efficient coupling at low temperature

This example illustrates a robust synthetic route combining amide coupling, reduction, cyclization, and palladium-catalyzed cross-coupling to prepare 5-bromo-8-chloro-triazolo[1,5-a]pyrazine and its derivatives.

Mechanistic Insights and Reaction Conditions

Tele-Substitution Reactions

The 5-bromo substitution on the triazolopyrazine core facilitates unique tele-substitution reactions, where substitution occurs at a position remote from the halogen. Studies show that 5-halogenated triazolopyrazines undergo tele-substitution efficiently, whereas 6- or 8-halogenated analogs tend to give ipso-substitution or degradation. This property is exploited in selective functionalization strategies.

Oxidative Cyclization

Oxidative cyclization using chloramine T is a mild and effective method to form the triazolo ring fused to pyrazine, especially for 8-chloro-substituted intermediates. This reaction proceeds under mild conditions and provides good yields of the fused heterocycle.

Catalytic Hydrogenation and Reductive Steps

Reduction steps using lithium aluminum hydride are carefully controlled at low temperatures to avoid side reactions and ensure selective reduction of amide intermediates to amines, which then cyclize to the target compound.

Summary of Research Findings and Data

Compound Reaction Type Conditions Yield (%) Notes
8-Chloro-triazolo[4,3-a]pyrazine Oxidative cyclization Chloramine T, mild conditions ~30% isolated Yellow solid, mp 203–206 °C
5-Bromo-8-chloro-triazolo[1,5-a]pyrazine Amide coupling + reduction + cyclization HATU, LiAlH4, inert atmosphere High yield (exact % not specified) Dark gel product, purified by extraction
Functionalized derivatives Pd-catalyzed cross-coupling Pd-PEPPSI-IHeptCl, toluene, 0 °C to RT Efficient, high conversion Enables structural diversification

Spectroscopic data such as NMR and HRMS confirm the structure and purity of synthesized compounds, aligning with literature values and melting points.

Perspectives from Varied Sources

  • The synthesis protocols emphasize the importance of controlled reaction atmospheres (nitrogen or argon) and low-temperature reductions to achieve high selectivity and yield.
  • Tele-substitution reactions unique to the 5-bromo position provide a strategic advantage in the synthesis of substituted derivatives, expanding the chemical space accessible for medicinal chemistry applications.
  • Oxidative cyclization using chloramine T represents a practical and scalable approach to constructing the fused triazolo-pyrazine core with halogen substituents.
  • Palladium-catalyzed cross-coupling methodologies offer versatility in modifying the heterocyclic scaffold, allowing for the introduction of diverse functional groups that can modulate biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Ring System Variations

  • 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (45h): Structure: Bromine at position 5 on the [4,3-a] fused ring system. Physical Properties: Melting point 167–170°C; synthesized via General Procedure B with 71% yield .
  • 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine: Structure: Chlorine at position 8 on the [1,5-a] system. Physical Properties: White crystalline solid with a melting point of 165–166°C .
  • 6-Bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine :

    • Structure : Bromine at position 6 and an amine group at position 6.
    • Synthesis : Derived from 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine via substitution with 1H-pyrazol-4-amine (87% yield) .
    • Application : Demonstrates the utility of halogenated precursors in generating bioactive derivatives.

Halogenation Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) Reactivity in SNAr Biological Activity
5-Bromo-8-chloro-[1,5-a]pyrazine Br (C5), Cl (C8) Not reported High (dual sites) Intermediate for drug design
8-Chloro-[1,5-a]pyrazine Cl (C8) 165–166 Moderate Unspecified
5-Bromo-[4,3-a]pyrazine (45h) Br (C5) 167–170 Moderate Unspecified
6-Bromo-8-amine derivative Br (C6), NH₂ (C8) Not reported Low (amine blocks) Antifungal lead

Key Observations :

  • Bromine at position 5 or 6 enhances electrophilicity, favoring SNAr reactions .
  • Chlorine at position 8 provides a balance between reactivity and steric effects, enabling selective modifications .

Biological Activity

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique triazolo-pyrazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of bromine and chlorine substituents significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C5_5H2_2BrClN4_4
Molecular Weight 233.45 g/mol
IUPAC Name 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
CAS Number 2092679-78-0

The biological activity of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thus blocking substrate access. This interaction can modulate various cellular functions and signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine against a range of pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics.
  • Biofilm Inhibition : It showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in some assays.

A study reported that derivatives of this compound were evaluated for their antimicrobial properties using standard broth microdilution techniques. The results indicated that certain derivatives had MIC values as low as 0.22 to 0.25 μg/mL against various multidrug-resistant (MDR) pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that it may inhibit cellular proliferation in several cancer cell lines through mechanisms involving DNA gyrase and dihydrofolate reductase (DHFR) inhibition. The IC50_{50} values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibition .

Case Studies

  • Study on Antimicrobial Properties : In vitro tests revealed that derivatives of the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm mass compared to control groups .
  • Anticancer Efficacy : Another study focused on the compound's effect on human tumor cell lines where it demonstrated selective cytotoxicity with low hemolytic activity, indicating potential therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMIC (µg/mL)IC50_{50} (µM)
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine Antimicrobial & Anticancer0.22 - 0.2512.27 - 31.64
Carbamic acid derivatives Moderate AntimicrobialVariesVaries
Other triazolo-pyrazines VariableVariesVaries

Q & A

Q. What are the standard synthetic routes for 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine?

The compound is typically synthesized via cyclization of halogenated precursors under controlled conditions. For example, bromine and chlorine substituents are introduced through stepwise halogenation reactions, often using triethylamine as a base and DMF as a solvent at elevated temperatures (~95°C). Key intermediates like 6,8-dibromo derivatives can undergo selective substitution with amines or other nucleophiles to yield the target compound .

Q. How can spectroscopic methods (NMR, MS, IR) verify the structure and purity of this compound?

  • 1H NMR : Peaks between δ 8.5–8.9 ppm confirm aromatic protons in the triazole-pyrazine core. Substituent positions (e.g., Br/Cl) are validated via coupling patterns and integration .
  • MS : A molecular ion peak at m/z 213–359 (depending on derivatives) confirms the molecular weight .
  • IR : Absorbances at ~1680–1725 cm⁻¹ indicate C=O or C=N stretching in functionalized derivatives .

Q. What solubility and stability considerations are critical for experimental design?

The compound is typically stored in inert atmospheres at 2–8°C to prevent degradation. It has limited solubility in polar solvents (e.g., water) but dissolves in DMF or DMSO, requiring sonication or heating for homogeneous reaction mixtures .

Q. How are halogen atoms (Br/Cl) strategically positioned to influence reactivity?

Bromine at position 5 enhances electrophilic substitution due to its electron-withdrawing effect, while chlorine at position 8 stabilizes the aromatic system, directing further functionalization at reactive sites like position 2 or 6 .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the triazolo-pyrazine core?

  • Catalytic cross-coupling : Pd-mediated reactions (e.g., Suzuki) enable selective C–C bond formation at brominated positions .
  • Nucleophilic substitution : Chlorine at position 8 can be replaced with amines or alkoxy groups under basic conditions .
  • Radical cyclization : Copper catalysts facilitate tandem reactions for fused-ring systems, as seen in triazolo-pyridine carbonitrile synthesis .

Q. How do halogen substitutions impact biological activity and target selectivity?

Bromine enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors), while chlorine reduces metabolic degradation. Comparative studies show Br/Cl-substituted derivatives exhibit 2–5× higher antimicrobial activity than non-halogenated analogs .

Q. What computational methods predict bioactivity or reactivity of derivatives?

  • Docking simulations : Triazolo-pyrazines are modeled against targets like DPP-4 or JAK kinases to prioritize synthesis .
  • DFT calculations : Predict electrophilic/nucleophilic sites for functionalization, validated by experimental reactivity trends .

Q. How can conflicting biological data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or substituent variations. For example, methoxy groups at position 8 (vs. chlorine) reduce antifungal activity but enhance fluorescence properties . Standardized bioassays and structural benchmarking are recommended .

Q. What methodologies minimize by-products during large-scale synthesis?

  • Temperature control : Reflux at 95°C with slow reagent addition reduces side reactions .
  • Catalyst optimization : Use of CuI or Pd(PPh₃)₄ improves yields in cross-coupling steps from 70% to >90% .

Q. How are fluorescent triazolo-pyrazine derivatives designed for imaging applications?

Introducing electron-donating groups (e.g., aryl amines) at position 2 or 7 shifts emission wavelengths. Derivatives with 2,5,7-triaryl substitutions show strong blue fluorescence (quantum yield Φ = 0.8) and large Stokes shifts (>100 nm), ideal for in vivo tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.